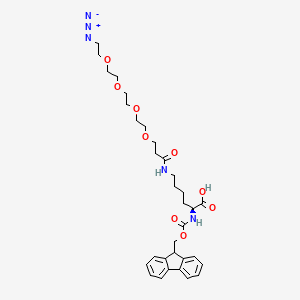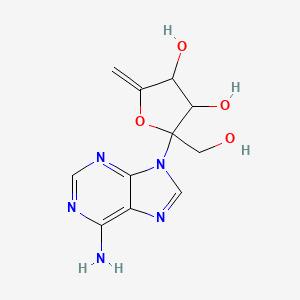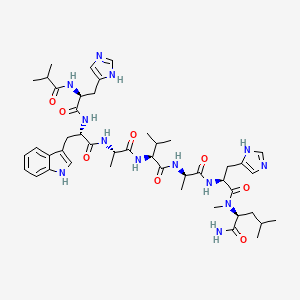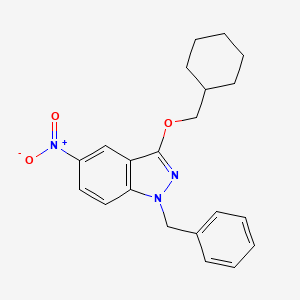
N3-PEG4-amido-Lys(Fmoc)-acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N3-PEG4-amido-Lys(Fmoc)-acid is a synthetic compound that combines a polyethylene glycol (PEG) linker with a lysine amino acid derivative. The PEG linker is often used to enhance the solubility and biocompatibility of molecules, while the lysine derivative provides a functional group for further chemical modifications. The compound is commonly used in bioconjugation and drug delivery applications due to its ability to improve the pharmacokinetic properties of therapeutic agents.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N3-PEG4-amido-Lys(Fmoc)-acid typically involves several steps:
PEGylation: The PEG4 chain is attached to the lysine derivative through an amide bond. This step often requires the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to activate the carboxyl group of the PEG4 chain.
Fmoc Protection: The lysine amino group is protected with a fluorenylmethyloxycarbonyl (Fmoc) group to prevent unwanted side reactions during subsequent steps. This protection is typically achieved using Fmoc chloride in the presence of a base such as diisopropylethylamine (DIPEA).
Azide Introduction: The azide group (N3) is introduced to the PEG4 chain through a nucleophilic substitution reaction. This step often involves the use of sodium azide (NaN3) in a polar aprotic solvent such as dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are used for purification and characterization of the final product.
化学反应分析
Types of Reactions
N3-PEG4-amido-Lys(Fmoc)-acid can undergo various chemical reactions, including:
Substitution Reactions: The azide group can participate in click chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to form triazole linkages.
Deprotection Reactions: The Fmoc group can be removed under basic conditions using piperidine, revealing the free amino group of the lysine derivative.
Amide Bond Formation: The carboxyl group of the lysine derivative can form amide bonds with amines, facilitating the conjugation of the compound to other molecules.
Common Reagents and Conditions
CuAAC Reaction: Copper sulfate (CuSO4) and sodium ascorbate are commonly used as catalysts for the click chemistry reaction.
Fmoc Deprotection: Piperidine in dimethylformamide (DMF) is used to remove the Fmoc group.
Amide Bond Formation: Coupling reagents such as DCC and NHS are used to activate the carboxyl group for amide bond formation.
Major Products Formed
Triazole Linkages: Formed through CuAAC reactions.
Free Amino Group: Revealed after Fmoc deprotection.
Conjugated Molecules: Formed through amide bond formation with other amines.
科学研究应用
N3-PEG4-amido-Lys(Fmoc)-acid has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of bioconjugates and polymers for various applications.
Biology: Employed in the modification of biomolecules such as proteins and peptides to enhance their stability and solubility.
Medicine: Utilized in drug delivery systems to improve the pharmacokinetic properties of therapeutic agents, such as increasing their half-life and reducing immunogenicity.
Industry: Applied in the development of diagnostic tools and sensors due to its ability to conjugate with various molecules.
作用机制
The mechanism of action of N3-PEG4-amido-Lys(Fmoc)-acid is primarily based on its ability to form stable conjugates with other molecules. The PEG4 linker enhances the solubility and biocompatibility of the conjugated molecules, while the lysine derivative provides a functional group for further chemical modifications. The azide group allows for click chemistry reactions, enabling the formation of triazole linkages with alkyne-containing molecules.
相似化合物的比较
Similar Compounds
N3-PEG4-amido-Lys(Boc)-acid: Similar to N3-PEG4-amido-Lys(Fmoc)-acid but with a tert-butyloxycarbonyl (Boc) protecting group instead of Fmoc.
N3-PEG4-amido-Lys(Cbz)-acid: Contains a benzyloxycarbonyl (Cbz) protecting group instead of Fmoc.
N3-PEG4-amido-Lys(Mtt)-acid: Uses a 4-methyltrityl (Mtt) protecting group instead of Fmoc.
Uniqueness
This compound is unique due to its combination of a PEG4 linker, an azide group, and an Fmoc-protected lysine derivative. This combination allows for versatile chemical modifications and conjugation reactions, making it a valuable tool in various scientific research applications.
属性
分子式 |
C32H43N5O9 |
|---|---|
分子量 |
641.7 g/mol |
IUPAC 名称 |
(2S)-6-[3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]propanoylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid |
InChI |
InChI=1S/C32H43N5O9/c33-37-35-14-16-43-18-20-45-22-21-44-19-17-42-15-12-30(38)34-13-6-5-11-29(31(39)40)36-32(41)46-23-28-26-9-3-1-7-24(26)25-8-2-4-10-27(25)28/h1-4,7-10,28-29H,5-6,11-23H2,(H,34,38)(H,36,41)(H,39,40)/t29-/m0/s1 |
InChI 键 |
JYTFGMAXFXMYNK-LJAQVGFWSA-N |
手性 SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCCCNC(=O)CCOCCOCCOCCOCCN=[N+]=[N-])C(=O)O |
规范 SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCCNC(=O)CCOCCOCCOCCOCCN=[N+]=[N-])C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![disodium;(2S,5R,6R)-6-[[(2S)-2-carboxylato-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B11929274.png)


![4,4'-(5,6-Dimethyl-1H-benzo[d]imidazole-4,7-diyl)dibenzoic acid](/img/structure/B11929296.png)


![(S)-N-(5-(3-hydroxypyrrolidin-1-yl)-2-morpholinooxazolo[4,5-b]pyridin-6-yl)-2-(2-methylpyridin-4-yl)oxazole-4-carboxamide](/img/structure/B11929313.png)





